5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid
Overview
Description
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C8H9ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 5-position, a dimethylamino group at the 6-position, and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,3-dihydropyridine.
Dimethylation: The 6-position of the pyridine ring is dimethylated using dimethylamine under basic conditions.
Carboxylation: The 3-position is carboxylated using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Alcohols: For esterification reactions, typically in the presence of an acid catalyst.
Major Products
Substituted Pyridines: Resulting from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.
Esters: Formed from esterification reactions.
Scientific Research Applications
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, inhibiting their activity.
Pathways: It may affect biochemical pathways by altering the function of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydropyridine: A precursor in the synthesis of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid.
6-Dimethylaminopyridine: Similar structure but lacks the chloro and carboxylic acid groups.
Pyridine-3-carboxylic acid: Lacks the chloro and dimethylamino groups.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
5-chloro-6-(dimethylamino)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGAKVXUXMDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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